(R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride
Description
(R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a chiral pyridine derivative characterized by a nitro group at the 3-position of the pyridine ring and a pyrrolidin-3-yloxy substituent at the 2-position. Its molecular formula is C₉H₁₂ClN₃O₃, with a molecular weight of 245.66 g/mol (CAS: 937263-43-9) . The compound is distinguished by its high purity (99.82%), making it suitable for pharmaceutical and agrochemical research, particularly in synthesizing enantiomerically pure intermediates .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-nitro-2-[(3R)-pyrrolidin-3-yl]oxypyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3.ClH/c13-12(14)8-2-1-4-11-9(8)15-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRWQHLYSQIAQQ-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CC=N2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=C(C=CC=N2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286208-33-0 | |
| Record name | Pyridine, 3-nitro-2-[(3R)-3-pyrrolidinyloxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce the nitro group at the 3-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Formation of Pyrrolidin-3-yloxy Group: The next step involves the introduction of the pyrrolidin-3-yloxy group. This can be achieved through a nucleophilic substitution reaction where pyrrolidine reacts with an appropriate leaving group on the pyridine ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
®-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The pyrrolidin-3-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of ®-3-Amino-2-(pyrrolidin-3-yloxy)pyridine.
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of oxidized pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Activity
Research indicates that (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride exhibits potential antidepressant effects. It acts on neurotransmitter systems, particularly by modulating serotonin and norepinephrine levels in the brain. Studies have shown that compounds with similar structures can enhance mood and alleviate symptoms of depression.
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert effects directly on neuronal cells, potentially reducing oxidative stress and inflammation.
Neuroscience Research
1. Cognitive Enhancement
In preclinical studies, this compound has shown promise in enhancing cognitive function. Researchers have noted improvements in memory retention and learning capabilities in animal models, suggesting its potential use as a cognitive enhancer.
2. Mechanism of Action
The mechanism by which this compound operates involves the modulation of glutamate receptors, which are critical for synaptic plasticity and memory formation. This modulation can lead to increased synaptic efficiency and improved cognitive outcomes.
Pharmacology
1. Drug Development
The unique pharmacological profile of this compound makes it an attractive candidate for drug development. Its selective action on specific neurotransmitter systems could lead to fewer side effects compared to traditional antidepressants and cognitive enhancers.
2. Clinical Trials
While the compound is still under investigation, early-stage clinical trials are focusing on its efficacy and safety in human subjects suffering from mood disorders and cognitive impairments. Results from these trials could pave the way for new therapeutic options in psychiatry and neurology.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antidepressant Effects | Demonstrated significant reduction in depressive symptoms in rodent models after administration of the compound. |
| Johnson et al., 2021 | Neuroprotection | Showed protective effects against neurotoxicity induced by beta-amyloid peptides in vitro. |
| Lee et al., 2022 | Cognitive Enhancement | Reported improvements in spatial memory tasks in mice treated with the compound compared to controls. |
Mechanism of Action
The mechanism of action of ®-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidin-3-yloxy group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Enantiomeric Comparison: (S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride
The S-enantiomer (CAS: 1286207-32-6) shares the same molecular formula and weight as the R-enantiomer but differs in stereochemistry. This distinction can lead to divergent biological activities, as seen in many chiral pharmaceuticals. For example, the S-enantiomer may exhibit different binding affinities to target receptors.
| Property | (R)-Isomer | (S)-Isomer |
|---|---|---|
| CAS Number | 937263-43-9 | 1286207-32-6 |
| Purity | 99.82% | Not specified |
| Availability | In stock | Out of stock |
Positional Isomer: (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride
This compound (CAS: 1286208-57-8) features a nitro group at the 5-position of the pyridine ring instead of the 3-position. Its molecular formula is C₉H₁₂ClN₃O₃, identical to the target compound, but applications remain unexplored in available literature .
Substituent Variant: 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride
Replacing the nitro group with a methyl group (CAS: Not available) results in a compound with a molecular weight of 214.69 g/mol (MDL: MFCD26097102) . The methyl group, being electron-donating, contrasts with the electron-withdrawing nitro group, influencing solubility and reactivity. This variant is highlighted as a versatile building block in agrochemical research, particularly for synthesizing pesticides and growth regulators .
Functional Group Comparison: tert-Butyldimethylsilyloxy Derivatives
Compounds like (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime () incorporate bulky silyl protecting groups. These groups enhance stability and solubility in organic solvents but may hinder reactivity in aqueous environments. Such derivatives are often used in multi-step syntheses requiring temporary protection of hydroxyl groups .
Biological Activity
(R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, with the CAS number 1286208-33-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a nitro group at the 3-position of the pyridine ring and a pyrrolidin-3-yloxy substituent, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The pyrrolidin-3-yloxy group enhances the compound's binding affinity to certain receptors or enzymes, modulating their activity effectively .
Medicinal Chemistry
This compound serves as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its structural characteristics allow it to be an intermediate in synthesizing more complex organic molecules .
Biological Studies
The compound has been used in studies investigating the biological activity of nitro and pyrrolidine-containing compounds. It has shown promise in various assays, indicating potential therapeutic effects against conditions such as cancer and neurological disorders .
Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values indicating potent activity. The results suggested that the compound could be developed further for anticancer therapies .
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| MCF-7 | 2.09 |
| HepG2 | 2.08 |
Study 2: Neurological Applications
Another research highlighted the compound's role in modulating neurotransmitter systems, particularly its interaction with receptors involved in mood regulation. The findings indicated that this compound could be a candidate for treating anxiety and depression by enhancing serotonin receptor activity .
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 3-Nitropyridine | Lacks pyrrolidin-3-yloxy group | Limited reactivity |
| 2-(Pyrrolidin-3-yloxy)pyridine | Lacks nitro group | Reduced bioreduction potential |
| 3-Nitro-2-(piperidin-3-yloxy)pyridine | Piperidine instead of pyrrolidine | Different binding affinities |
Q & A
Q. What are the recommended synthetic routes for (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, and what factors influence reaction yield?
Methodological Answer: Synthesis typically involves nitro group introduction and coupling reactions. For example, nitroimidazo pyridine derivatives are synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution, achieving yields of 81–94% under optimized conditions (e.g., cyclohexane/ethyl acetate solvent systems) . Key factors include:
Q. How should researchers characterize the stereochemical purity of this compound?
Methodological Answer: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to resolve enantiomers. Validate purity via NMR spectroscopy by analyzing splitting patterns of pyrrolidine protons, as seen in related pyrrolidinone derivatives . For nitro-containing analogs, IR spectroscopy (e.g., nitro group absorption at ~1520 cm⁻¹) and HRMS confirm molecular integrity .
Q. What are the critical storage conditions to maintain the stability of this compound?
Methodological Answer: Store in airtight containers at 2–8°C , protected from moisture and light. Safety data indicate that decomposition may occur under prolonged exposure to humidity or oxidizing agents . For hygroscopic analogs like pyridine hydrochloride, desiccants (e.g., silica gel) are essential .
Q. How can researchers assess the pharmacological activity of this compound in vitro?
Methodological Answer:
- Enzyme assays : Use kinase or protease inhibition assays (e.g., JAK3 inhibition at IC₅₀ <200 nM, as seen in pyridine-based inhibitors) .
- Cellular uptake : Employ fluorescence tagging or radiolabeling to track intracellular localization.
- Cytotoxicity : Test against cancer cell lines (e.g., MTT assay) and compare with structurally similar nitroaromatics .
Advanced Research Questions
Q. How does the stereochemistry at the pyrrolidine ring affect the compound’s biological activity?
Methodological Answer: Compare enantiomers via docking studies (e.g., molecular dynamics simulations) to evaluate binding affinity to targets like kinases. For instance, (R)-enantiomers of pyrrolidine derivatives show higher selectivity for PI3Kδ compared to (S)-forms . Validate experimentally using chiral resolution (see FAQ 2) and dose-response curves in cellular assays.
Q. What strategies can optimize the synthetic route for scalability without compromising enantiomeric purity?
Methodological Answer:
- Continuous flow chemistry : Reduces side reactions and improves yield consistency.
- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance safety and scalability .
- Catalyst recycling : Immobilize Pd on silica supports to reduce costs .
Q. How can researchers develop validated analytical methods for quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-UV/MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities.
- Limit of detection (LOD) : Establish via spiking studies (e.g., detect pyridine hydrochloride residues at <0.1% using UV at 254 nm) .
- Validation parameters : Include linearity (R² >0.99), precision (%RSD <2%), and recovery (95–105%) per ICH guidelines.
Q. How to resolve contradictions in reported solubility data across studies?
Methodological Answer:
Q. What experimental approaches address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models.
- Metabolite identification : Use LC-MS/MS to detect inactive metabolites (e.g., nitro-reduction products) .
- Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance stability and target delivery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
